![molecular formula C5H7NO B13020337 2-Azabicyclo[2.1.1]hexan-3-one](/img/structure/B13020337.png)
2-Azabicyclo[2.1.1]hexan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azabicyclo[2.1.1]hexan-3-one is a nitrogen-containing heterocyclic compound with a unique bicyclic structure. This compound is of significant interest in the field of organic chemistry due to its potential applications in pharmaceuticals and agrochemicals. The rigid and compact structure of this compound makes it a valuable building block for the synthesis of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.1.1]hexan-3-one typically involves the cycloaddition of azabicyclo[1.1.0]butanes with various substrates under photochemical conditions. One common method is the formal single electron reduction of azabicyclo[1.1.0]butanes, which can be achieved using a polar-radical-polar relay strategy. This strategy leverages a fast acid-mediated ring-opening of azabicyclo[1.1.0]butanes to form bromoazetidines, which then undergo efficient debrominative radical formation to initiate the cycloaddition reaction .
Industrial Production Methods
Industrial production of this compound can be scaled up using batchwise processes. A key synthetic step involves the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to forge the bicyclic ring system . This method allows for the production of multigram quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.1.1]hexan-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the bicyclic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azabicyclohexanes.
Scientific Research Applications
2-Azabicyclo[2.1.1]hexan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the structure of natural compounds.
Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug candidates targeting various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.1.1]hexan-3-one involves its interaction with molecular targets through its rigid and compact structure. The compound can act as a bioisostere, mimicking the structure and function of natural molecules. This allows it to interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2-Azabicyclo[2.1.1]hexan-3-one can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane:
1-Azabicyclo[2.1.1]hexane: A closely related compound with similar structural features and applications.
Oxabicyclo[2.1.1]hexane: A bicyclic compound containing oxygen, used as a bioisostere in medicinal chemistry.
The uniqueness of this compound lies in its specific structural features and its ability to serve as a versatile building block for the synthesis of bioactive molecules.
Properties
Molecular Formula |
C5H7NO |
|---|---|
Molecular Weight |
97.12 g/mol |
IUPAC Name |
2-azabicyclo[2.1.1]hexan-3-one |
InChI |
InChI=1S/C5H7NO/c7-5-3-1-4(2-3)6-5/h3-4H,1-2H2,(H,6,7) |
InChI Key |
VCBNATUBBVFIIW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


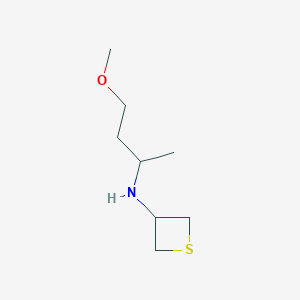
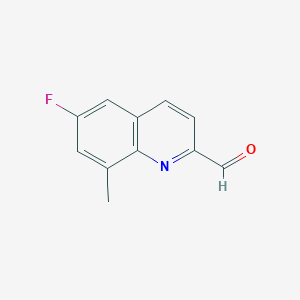
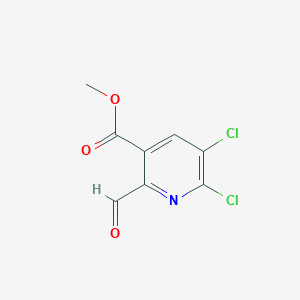
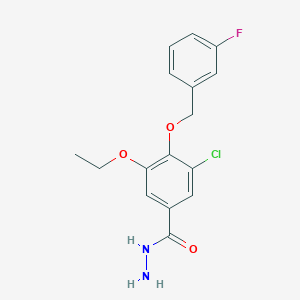
![1-([1,1'-Biphenyl]-4-yl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13020305.png)
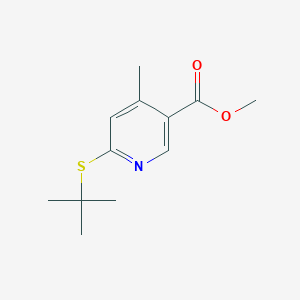
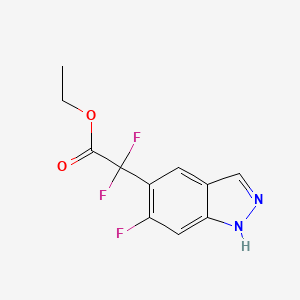
![Ethyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13020316.png)
![2-[Exo-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]ethan-1-aminedihydrochloride](/img/structure/B13020323.png)
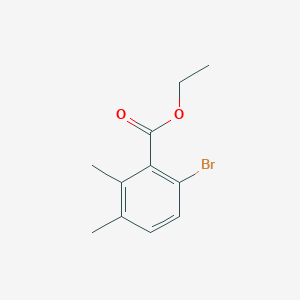
![4-Isopropylbenzo[d][1,3]dioxole](/img/structure/B13020331.png)
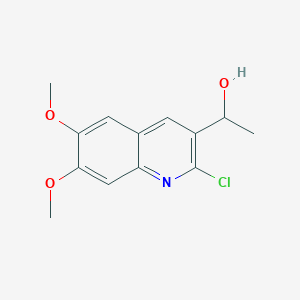
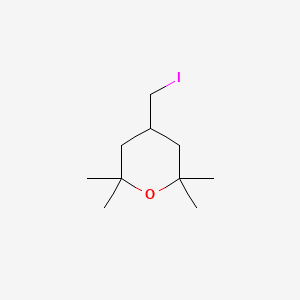
![6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine](/img/structure/B13020345.png)
